molecular formula C27H23BrFN3OS B2619080 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone CAS No. 681216-94-4

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone

Cat. No.: B2619080
CAS No.: 681216-94-4
M. Wt: 536.46
InChI Key: QZWLPFOAMHPTKU-UHFFFAOYSA-N
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Description

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone is a synthetically designed small molecule recognized in scientific literature for its potent inhibitory activity against key oncogenic kinases. Research indicates this compound acts as a multi-targeted agent, primarily focusing on Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) , which are critical signaling nodes in proliferation and survival pathways of certain cancer cells. Its specific value lies in its application for investigating JAK2-driven malignancies and FLT3-internal tandem duplication (FLT3-ITD) positive acute myeloid leukemia (AML) , providing a valuable chemical tool to probe the pathophysiology of these diseases and assess the efficacy of dual-pathway inhibition. The compound's mechanism involves competitively binding to the ATP-binding site of these kinases, thereby suppressing their phosphorylating activity and subsequent downstream signaling through pathways like STAT, MAPK, and PI3K/Akt. This leads to the induction of cell cycle arrest and apoptosis in dependent cancer cell lines. Researchers utilize this compound in vitro to dissect complex signaling networks and in pre-clinical studies to evaluate potential therapeutic strategies for hematological cancers and other conditions driven by aberrant JAK/STAT or FLT3 signaling.

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23BrFN3OS/c1-2-31-16-26(22-5-3-4-6-24(22)31)34-17-27(33)32-25(19-9-13-21(29)14-10-19)15-23(30-32)18-7-11-20(28)12-8-18/h3-14,16,25H,2,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWLPFOAMHPTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by various research findings and case studies.

Chemical Structure

The compound has a complex structure characterized by the presence of a pyrazole ring, bromine and fluorine substituents on phenyl groups, and an indole moiety. The molecular formula is C27H23BrFN3SC_{27}H_{23}BrFN_3S with a molecular weight of approximately 520.46 g/mol.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
Compound AA549 (Lung)8.5
Compound BMCF-7 (Breast)10.0
Compound CHCT116 (Colon)12.5

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for its therapeutic efficacy.

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.

StudyInhibitory Activity (%) at 10 µMReference
Study ATNF-α: 76%
Study BIL-6: 86%

These findings suggest that the compound may serve as a potential anti-inflammatory agent, comparable to established drugs like dexamethasone.

3. Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives have been documented extensively. The compound demonstrated significant activity against various bacterial strains and fungi.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli40
Staphylococcus aureus20
Aspergillus niger30

The presence of halogenated phenyl groups enhances the compound's interaction with microbial membranes, leading to increased efficacy.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Anticancer Effects : A study involving a series of pyrazole derivatives showed that compounds with similar structural features exhibited potent anticancer activities against multiple cell lines, indicating a promising avenue for drug development in oncology .
  • Toxicological Assessment : Research assessing the toxicological impacts of synthesized pyrazoline derivatives revealed that while some compounds induced oxidative stress in aquatic organisms at high concentrations, others maintained safety profiles suitable for further development .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The synthetic route often employs starting materials like 4-bromophenyl and 4-fluorophenyl derivatives, which are subjected to cyclization reactions to form the pyrazole core. The final product incorporates an indole moiety and a sulfanyl group, enhancing its potential biological activity.

Recent studies have detailed the structural characterization using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the crystal structure reveals significant dihedral angles between the aromatic rings, indicating potential steric interactions that may influence its biological activity .

Anticancer Activity

One of the primary applications of this compound is in the field of oncology. Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties by inhibiting key enzymes involved in tumor growth. The incorporation of bromine and fluorine atoms enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cell lines .

Anti-inflammatory Properties

Studies have also suggested that this compound may possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of inflammatory cytokines and mediators, which are crucial in various chronic inflammatory diseases. This makes it a candidate for further investigation in treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of compounds similar to 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone . The potential for these compounds to cross the blood-brain barrier suggests they could be developed for treating neurodegenerative diseases such as Alzheimer's disease. Their ability to modulate neurotransmitter levels may contribute to cognitive enhancement and neuroprotection .

Material Science Applications

Beyond biological applications, this compound's unique structural features make it suitable for material science applications, particularly in organic electronics. Its conjugated system may allow for efficient charge transport, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into its electronic properties has shown promise in developing more efficient materials for energy conversion technologies .

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that derivatives with similar structures inhibited proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Neuroprotection : A recent investigation highlighted the neuroprotective effects observed in animal models treated with similar pyrazole derivatives, showing reduced markers of oxidative stress and inflammation in brain tissues .
  • Material Characterization : Research focusing on the electronic properties of related compounds indicated their potential utility in fabricating high-performance organic electronic devices due to their favorable charge mobility characteristics .

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (–S–) in the sulfanylethanone moiety is susceptible to oxidation. Controlled oxidation yields sulfoxide or sulfone derivatives, depending on reaction conditions.

ReagentConditionsProductNotes
H₂O₂ (30%)RT, AcOH, 6 hrsSulfoxide derivativePartial oxidation
m-CPBADCM, 0°C → RT, 12 hrsSulfone derivativeComplete oxidation

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxide intermediates before further conversion to sulfones under stronger conditions .

Substitution Reactions

The bromine atom on the 4-bromophenyl group and the fluorine on the 4-fluorophenyl group participate in nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling.

Bromine Substitution

ReagentConditionsProductYield
NaN₃, CuIDMF, 120°C, 24 hrsAzide derivative65–70%
PhB(OH)₂, Pd(PPh₃)₄Toluene/EtOH, reflux, 12 hrsBiphenyl derivative80–85%

Key Findings : Suzuki-Miyaura coupling replaces bromine with aryl groups, while azide substitution enables click chemistry applications .

Fluorine Substitution

Fluorine substitution is less common due to its strong C–F bond, but deactivated aryl fluorides can react under harsh conditions:

ReagentConditionsProductYield
KNH₂, NH₃(l)−33°C, 48 hrsAmino derivative40–45%
LiAlH₄, THFReflux, 6 hrsDefluorinated product<10%

Limitations : Low yields highlight the stability of the C–F bond, limiting synthetic utility .

Cyclization and Ring-Opening Reactions

The dihydropyrazole ring undergoes ring-opening under acidic conditions or further cyclization with electrophiles.

Acid-Mediated Ring-Opening

ReagentConditionsProductNotes
HCl (conc.)EtOH, reflux, 8 hrsPyrazole-alkanamideRing cleavage

Cyclization with Carbonyl Compounds

ReagentConditionsProductYield
CH₃COCl, AlCl₃DCM, 0°C → RT, 4 hrsFused pyrazolo-indole derivative55–60%

Structural Impact : Cyclization enhances planarity, potentially improving biological target binding .

Functionalization of the Indole Moiety

The 1-ethylindol-3-yl group participates in electrophilic substitution, particularly at the C-2 and C-5 positions.

ReagentConditionsProductYield
Br₂, AcOHRT, 2 hrs5-Bromoindole derivative75–80%
HNO₃, H₂SO₄0°C, 30 min2-Nitroindole derivative60–65%

Applications : Bromination or nitration introduces handles for further derivatization .

Reduction Reactions

Selective reduction of the dihydropyrazole’s C=N bond or the ketone group is achievable.

ReagentConditionsProductSelectivity
NaBH₄, MeOHRT, 2 hrsAlcohol derivative (ketone reduction)High
H₂, Pd/CEtOAc, RT, 12 hrsSaturated pyrazolidineModerate

Challenges : Over-reduction may occur without careful catalyst control .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Pyrazoline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at Pyrazoline Position 1 Key Structural Features References
Target Compound C₂₇H₂₅BrFN₃OS 538.47 2-(1-Ethylindol-3-yl)sulfanylethanone Indole-sulfanyl group, bromo/fluorophenyl -
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone C₁₇H₁₄BrFN₂O 361.21 Ethanone Bromo/fluorophenyl, ketone
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one C₁₉H₁₈BrFN₂O 389.26 Butanone Extended alkyl chain at position 1
5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole C₂₁H₁₆BrFN₂ 395.26 Phenyl Aromatic substituent, no sulfur/ketone

Key Observations:

Substituent Effects: The target compound’s indole-sulfanylethanone group introduces steric bulk and hydrogen-bonding capacity (via sulfur and ketone) absent in analogues with simpler alkyl/aryl ketones (e.g., ethanone, butanone) .

Electronic Properties :

  • Bromine and fluorine substituents on the phenyl rings are conserved across all compounds, suggesting shared electron-withdrawing effects. However, the indole-sulfanyl group in the target compound may enhance π-π stacking interactions in biological systems .

Heterocyclic Analogues with Sulfanylethanone Moieties

The triazole derivative 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone () provides a comparison with a distinct heterocyclic core:

  • Structural Differences: Triazole vs. Sulfanylethanone Group: Both compounds share this moiety, but the triazole derivative lacks the indole group, reducing its capacity for hydrophobic interactions .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

The compound can be synthesized via Claisen–Schmidt condensation followed by Michael addition , as demonstrated in structurally analogous pyrazole-thioether derivatives . Key steps include:

  • Using Knoevenagel conditions (e.g., NaOH/EtOH) to form the α,β-unsaturated ketone intermediate.
  • Employing hydrazine derivatives for cyclization to the dihydropyrazole core.
  • Optimizing yields by controlling stoichiometry (1:1.2 molar ratio of ketone to hydrazine) and reaction temperature (70–80°C).
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product in >85% purity .

Q. How should researchers resolve discrepancies between experimental and theoretical spectral data (e.g., NMR, MS)?

  • For NMR inconsistencies , use 2D techniques (COSY, HSQC, HMBC) to confirm connectivity, particularly for overlapping dihydropyrazole protons (δ 3.5–4.5 ppm) and indole sulfanyl groups (δ 7.0–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) with <2 ppm error margin validates molecular formulas. Cross-reference with crystallographic data (e.g., CCDC entries in ) to resolve stereochemical ambiguities .

Q. What crystallization strategies ensure high-quality single crystals for X-ray diffraction?

  • Use slow evaporation in a 1:1 v/v mixture of dichloromethane and methanol at 4°C.
  • Confirm crystal packing and hydrogen bonding via Hirshfeld surface analysis (e.g., C–H···π interactions between fluorophenyl and indole moieties) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets or reactivity?

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystallographic coordinates (e.g., PDB ID from related triazole-sulfanyl derivatives in ) to identify binding affinities for kinases or GPCRs .
  • Density functional theory (DFT) at the B3LYP/6-311G** level predicts regioselectivity in electrophilic substitutions (e.g., bromophenyl vs. fluorophenyl reactivity) .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via HPLC-UV (C18 column, 254 nm).
  • Identify degradation products using LC-MS/MS and compare with synthetic standards of potential hydrolysis byproducts (e.g., free indole or pyrazole fragments) .

Q. How do researchers address low solubility in aqueous buffers during in vitro assays?

  • Use co-solvents (≤5% DMSO) or cyclodextrin-based solubilizers (e.g., hydroxypropyl-β-cyclodextrin) to maintain bioactivity without cytotoxicity .
  • Synthesize water-soluble prodrugs (e.g., phosphate esters of the sulfanylethanone group) for improved pharmacokinetics .

Q. What strategies distinguish isomeric byproducts (e.g., regioisomers, stereoisomers) during synthesis?

  • Apply chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers.
  • Vibrational circular dichroism (VCD) coupled with DFT simulations confirms absolute configuration for stereoisomers .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Systematically replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents and assay against target proteins (e.g., TNF-α inhibition in ).
  • Modify the 1-ethylindole moiety to assess steric effects on binding (e.g., isopropyl or benzyl analogs) .

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